molecular formula C25H23NO5 B1337227 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid CAS No. 501015-28-7

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid

Cat. No. B1337227
M. Wt: 417.5 g/mol
InChI Key: JMHQFXYSVGDAGJ-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C25H23NO5 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of β-Amino Acids

  • Fmoc has been utilized in the synthesis of N-Fmoc-protected β-amino acids, an important process in creating enantiomerically pure compounds. This application is significant in the field of peptide synthesis (Ellmerer-Müller et al., 1998).

Solid Phase Peptide Synthesis

  • A modified benzhydrylamine, which includes Fmoc, serves as a handle reagent for the solid phase synthesis of peptide amides. This method is valuable in peptide chemistry (Funakoshi et al., 1988).

Preparation of β2-Homoamino Acids

  • Fmoc plays a crucial role in the preparation of N-Fmoc-protected β2-homoamino acids, which are used in the solid-phase synthesis of β-peptides (Šebesta & Seebach, 2003).

Self-Assembled Structures

  • Research has shown that Fmoc-modified aliphatic amino acids can form self-assembled structures under varying conditions, which has implications in material science and nanotechnology (Gour et al., 2021).

Dispersion of Carbon Nanotubes

  • N-Fluorenyl-9-methoxycarbonyl-protected amino acids, including Fmoc, have been used as surfactants for carbon nanotubes, demonstrating potential in nanotechnology applications (Cousins et al., 2009).

Synthesis of Azatryptophan Analogs

  • Fmoc-protected amino acids have been employed in the synthesis of azatryptophan derivatives, a key step in peptide-based drug discovery (Nimje et al., 2020).

Controlled Morphological Changes in Self-Assembled Structures

  • Fmoc variants of amino acids have been studied for their ability to form self-assembled structures with controlled morphological changes, which is significant for designing novel materials (Kshtriya et al., 2021).

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-30-23-13-7-6-12-20(23)22(14-24(27)28)26-25(29)31-15-21-18-10-4-2-8-16(18)17-9-3-5-11-19(17)21/h2-13,21-22H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHQFXYSVGDAGJ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427494
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid

CAS RN

501015-28-7
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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